1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C3H7ClN4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds such as 1h-1,2,4-triazol-3-amine are used as starting materials in the synthesis of various pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
Mode of Action
A related compound, a polytriazolylamine ligand, is known to stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole with ethylamine in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The final product is purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-1,2,4-triazol-5-amine
- 5-(Aminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride
- 5-Cyclopropyl-1,2,4-triazol-3-ylamine
Uniqueness
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the triazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
IUPAC Name |
1-(1-methyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-4(6)5-7-3-9(2)8-5;/h3-4H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCHOPWLVALNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=N1)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798001-98-5 |
Source
|
Record name | 1-(1-methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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